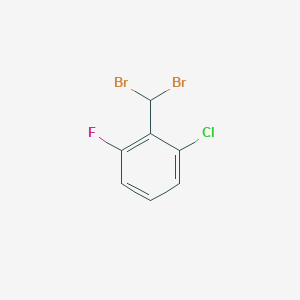
2,4-Dinitro-5-(trifluoromethyl)bromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-5-(trifluoromethyl)bromobenzene, also known as DNTB, is an organic compound with a wide range of applications in both industrial and scientific research. It is a colorless solid with a melting point of 100–101 °C and a boiling point of 230–231 °C. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is widely used in scientific research due to its high reactivity and stability. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as palladium catalysts.
作用机制
The mechanism of action of 2,4-dinitro-5-(trifluoromethyl)bromobenzene is based on the formation of a dinitrobenzene intermediate. This intermediate is formed by the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base. The intermediate then reacts with bromobenzene in the presence of an acid, forming the final product, 2,4-dinitro-5-(trifluoromethyl)bromobenzene.
Biochemical and Physiological Effects
2,4-Dinitro-5-(trifluoromethyl)bromobenzene has been found to be toxic to humans and animals. It has been shown to cause skin and eye irritation, as well as respiratory tract irritation. In addition, it has been found to cause liver and kidney damage in animals. It is also known to be a mutagen and a teratogen, meaning that it can cause genetic mutations and birth defects in humans and animals.
实验室实验的优点和局限性
The main advantage of using 2,4-dinitro-5-(trifluoromethyl)bromobenzene in lab experiments is its high reactivity and stability. It is a highly reactive compound and is used as an intermediate in the synthesis of other compounds. It is also relatively easy to obtain and store. However, it is toxic and should be handled with caution. It should also be used in a well-ventilated area to avoid inhalation of the fumes.
未来方向
There are several potential future directions for the use of 2,4-dinitro-5-(trifluoromethyl)bromobenzene. It could be used in the development of new catalysts and polymers, as well as in the synthesis of new pharmaceuticals and dyes. It could also be used in the development of new materials, such as nanomaterials and nanocomposites. In addition, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used in the development of new drug delivery systems, such as liposomes and nanoparticles.
合成方法
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is synthesized through a two-step process. The first step involves the reaction of 2,4-dinitrophenol with trifluoromethylbromide in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with bromobenzene in the presence of an acid, such as hydrochloric acid. The reaction yields 2,4-dinitro-5-(trifluoromethyl)bromobenzene as the final product.
属性
IUPAC Name |
1-bromo-2,4-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEZUBLSZFOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-5-(trifluoromethyl)bromobenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)












